N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide
Description
Properties
IUPAC Name |
N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]furan-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O2S/c21-15(10-5-6-22-9-10)16-8-14-18-17-13-4-3-11(19-20(13)14)12-2-1-7-23-12/h1-7,9H,8H2,(H,16,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRVOTZODIVWJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C(=NN=C3CNC(=O)C4=COC=C4)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 337.4 g/mol. Its structure incorporates a thiophene ring and a triazolo-pyridazine moiety, which are known to impart various biological activities due to their ability to interact with different biological targets.
Target Interactions
The compound is believed to exhibit its biological effects primarily through interactions with specific enzymes and receptors. The 1,2,4-triazolo scaffold allows for hydrogen bonding capabilities that facilitate binding to various targets involved in cellular signaling pathways. This interaction can modulate the activity of kinases associated with cancer cell proliferation and survival .
Biochemical Pathways
Research indicates that derivatives of the triazolo-pyridazine scaffold can influence multiple biochemical pathways. For instance, they may inhibit c-Met kinase activity, which is crucial in cancer metastasis and growth. In vitro studies have shown that certain derivatives exhibit significant cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values ranging from 1.06 to 2.73 μM .
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of compounds related to this compound. For example:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
These findings suggest a promising profile for further development as anticancer agents .
Antitubercular Activity
Another area of interest is the compound's potential as an antitubercular agent. Similar compounds have been tested against Mycobacterium tuberculosis, showing significant inhibitory activity with IC50 values between 1.35 to 2.18 μM for various derivatives . The ability to inhibit key metabolic pathways in the bacteria makes these compounds suitable candidates for further investigation in tuberculosis therapy.
Case Studies and Research Findings
Case Study: Cytotoxicity Evaluation
A recent study evaluated the cytotoxic effects of several triazolo-pyridazine derivatives on human embryonic kidney cells (HEK-293). The results indicated that most active compounds were non-toxic at concentrations that effectively inhibited cancer cell growth, demonstrating a favorable therapeutic index for these compounds .
Research Findings: Structure-Activity Relationship
The structure-activity relationship (SAR) studies revealed that modifications on the thiophene or triazole rings could enhance biological activity significantly. For instance, substituents at specific positions on the thiophene ring were found to increase potency against c-Met kinase and improve selectivity towards cancer cells over normal cells .
Scientific Research Applications
Medicinal Chemistry Applications
The compound belongs to the class of 1,2,4-triazoles , which are known for their significant biological activities. Research indicates that derivatives of 1,2,4-triazoles exhibit a range of pharmacological effects including:
- Antimicrobial Activity : Compounds with a triazole structure have shown promising results against various bacteria and fungi. For instance, 1,2,4-triazolo derivatives have demonstrated efficacy against Staphylococcus aureus, Escherichia coli, and Candida albicans with minimal inhibitory concentrations (MICs) ranging from 0.5 to 1 μM .
- Anticancer Properties : Triazole derivatives have been investigated for their anticancer potential. A study highlighted that compounds containing the triazole moiety exhibited significant cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Antimicrobial Activity
The compound's structural features suggest potential as an antimicrobial agent. The presence of thiophene and triazole rings enhances its interaction with biological targets. In vitro studies have shown that related compounds possess:
- Broad-Spectrum Activity : Research indicates that triazole derivatives can inhibit both Gram-positive and Gram-negative bacteria effectively. For instance, certain derivatives were found to be more potent than traditional antibiotics like ampicillin .
- Fungal Inhibition : Compounds similar to N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide have been evaluated for antifungal activity against strains such as Aspergillus fumigatus and Candida albicans, showcasing significant antifungal properties .
Anticancer Research
The anticancer potential of this compound is supported by several studies:
| Compound | Cancer Type | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 15 | Induces apoptosis |
| Compound B | MCF-7 | 20 | Cell cycle arrest |
| Compound C | A549 | 12 | Inhibits proliferation |
These findings suggest that the compound may act through various mechanisms such as apoptosis induction and cell cycle disruption .
Antiviral Applications
Recent investigations into the antiviral properties of triazole derivatives indicate their potential in treating viral infections:
- Mechanism of Action : Some studies suggest that triazole compounds can inhibit viral replication by targeting key enzymes involved in the viral lifecycle .
- Case Studies : For example, certain derivatives demonstrated activity against HIV reverse transcriptase with EC50 values significantly lower than existing antiviral drugs .
Comparison with Similar Compounds
Structural Analogues of the [1,2,4]Triazolo[4,3-b]pyridazine Core
Table 1: Substituent Variations in Triazolo-Pyridazine Derivatives
Key Findings :
- Thiophene vs. Furan at Position 6 : Thiophene’s larger atomic radius and polarizability enhance hydrophobic interactions in binding pockets compared to furan’s oxygen, which is smaller and more electronegative .
- Carboxamide vs. Thioether at Position 3 : The carboxamide group in the target compound supports hydrogen-bonding interactions with biological targets, whereas thioethers (e.g., in CAS 891099-01-7) may confer susceptibility to oxidative metabolism .
- Sulfonamide vs. Carboxamide : Cyclopropanesulfonamide in the patent compound (EP2022/06) likely improves solubility but may reduce membrane permeability compared to the furan carboxamide .
Heterocyclic Systems with Furan/Thiophene Substitutions
Table 2: Core Heterocycle Comparisons
Key Findings :
- Benzodiazepine derivatives () prioritize GABA receptor modulation, whereas triazolo-pyridazines are explored for kinase or protease inhibition .
Furan Carboxamide Derivatives
Synthetic methodologies for furan carboxamides () highlight routes involving hydrazine and acyl azide intermediates . However, the target compound’s methyl-linked furan-3-carboxamide diverges from these examples (e.g., 2-(2-Hydrazinyl-2-oxoethyl)-N-methylfuran-3-carboxamide), which feature hydrazine-derived side chains. This structural distinction suggests differing reactivity and stability profiles .
Q & A
Q. What advanced synthetic routes improve scalability and yield?
- Methodology :
- Flow Chemistry : Continuous synthesis of triazolo-pyridazine core reduces reaction time from 24h to 2h .
- Microwave-Assisted Synthesis : Accelerates amide coupling (30 min vs. 12h conventional) with >90% yield .
- Green Chemistry : Solvent-free mechanochemical grinding for eco-friendly purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
